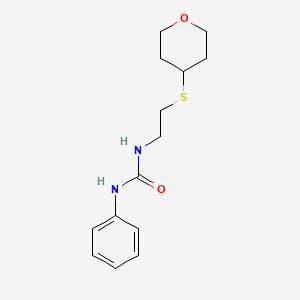

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, also known as THPSEU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation and Properties

- Anion Tuning of Rheology and Morphology : The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, similar in structure to the queried compound, has been shown to form hydrogels in acidic environments. The morphology and rheology of these gels depend on the anion identity, providing a way to tune the gels' physical properties (Lloyd & Steed, 2011).

Synthesis of Acaricidal and Antibacterial Compounds

- Acaricidal Activity : Synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas has shown acaricidal activity, which could indicate potential applications in pest control (Xie Xian-ye, 2007).

- Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety, synthesized using a precursor that includes a urea component, have demonstrated significant antibacterial activity (Azab, Youssef & El‐Bordany, 2013).

Synthesis of Anticancer Agents

- Potential Anticancer Activity : Research on 1-Aryl-3-(2-chloroethyl) ureas, structurally related to the queried compound, has revealed their potential as anticancer agents. These compounds showed cytotoxicity on human adenocarcinoma cells in vitro (Gaudreault, Lacroix, Pagé & Joly, 1988).

Synthesis of MAP Kinase Inhibitors

- Inhibitors of p38α MAP Kinase : N-pyrazole, N'-thiazole-ureas, resembling the queried compound in structure, have been developed as potent inhibitors of p38α mitogen-activated protein kinase. These inhibitors have shown effectiveness in inhibiting p38α mediated phosphorylation in cellular studies (Getlik et al., 2012).

Synthesis of Antimicrobial and Analgesic Compounds

- Antimicrobial and Analgesic Properties : Certain synthesized compounds, including pyrimidines and pyrazoles derivatives that involve urea in their synthesis process, have been evaluated for antimicrobial and analgesic activities, showcasing their potential in medical applications (Tirlapur & Kashinath Noubade, 2010).

Wirkmechanismus

Target of Action

The primary target of the compound 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenylurea, also known as 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, is the human thymidylate synthase (hTS) . The hTS is an enzyme that plays a crucial role in the synthesis of DNA by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .

Mode of Action

The compound interacts with the hTS enzyme by binding to its homodimer interface . This interaction stabilizes the inactive conformation of the enzyme, thereby inhibiting its function . The compound’s mode of action is selective, meaning it specifically targets the hTS enzyme without significantly affecting other enzymes .

Biochemical Pathways

By inhibiting the hTS enzyme, the compound disrupts the thymidylate biosynthetic pathway , which is essential for DNA synthesis and cell proliferation . This disruption leads to a decrease in the availability of dTMP, thereby hindering DNA synthesis and cell division .

Pharmacokinetics

The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to exert its inhibitory effects .

Result of Action

The compound’s inhibitory action on the hTS enzyme leads to a decrease in cancer cell viability and proliferation . In particular, the compound has shown significant inhibitory action against HCT-116 and MCF-7 cancer cells .

Eigenschaften

IUPAC Name |

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h1-5,13H,6-11H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEXJRBVQGZBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2741351.png)

![4-Cyclobutyl-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2741353.png)

![1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2741355.png)

![6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2741357.png)

![1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2741361.png)